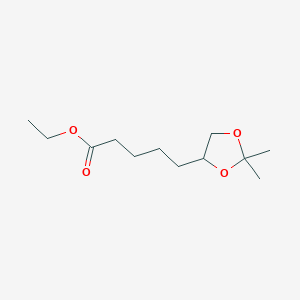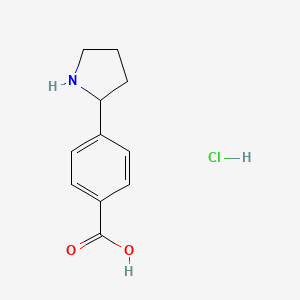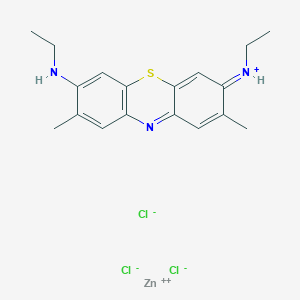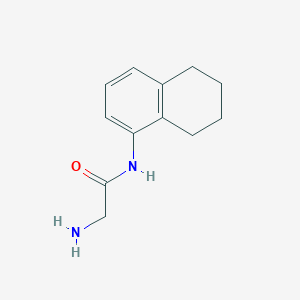![molecular formula C12H11N5O B12507403 7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12507403.png)
7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antidiabetic, and antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with hydrazine hydrate to form the triazole ring . The reaction conditions often include refluxing in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyrimidine derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can interfere with cell proliferation and survival, making it a potential anticancer agent . Additionally, its antioxidant properties may be attributed to its ability to scavenge free radicals and reduce oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the position of the nitrogen atoms and the substituents on the pyridine ring.
[1,2,4]triazolo[4,3-a]pyrazines: These compounds have a pyrazine ring instead of a pyrimidine ring, leading to different chemical and biological properties.
Uniqueness
7-ethyl-5-pyridin-3-yl[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one is unique due to its specific substitution pattern and the presence of both pyridine and triazolopyrimidine rings. This unique structure contributes to its distinct biological activities and makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C12H11N5O |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
7-ethyl-5-pyridin-3-yl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |
InChI |
InChI=1S/C12H11N5O/c1-2-9-6-10-15-16-12(18)17(10)11(14-9)8-4-3-5-13-7-8/h3-7H,2H2,1H3,(H,16,18) |
Clave InChI |
COKDFXWIFMWACH-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=NNC(=O)N2C(=N1)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-c]pyrimidin-8-amine](/img/structure/B12507325.png)




![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine](/img/structure/B12507334.png)

![{5-[Bis(3,5-dimethylphenyl)(hydroxy)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl}bis(3,5-dimethylphenyl)methanol](/img/structure/B12507337.png)



![Nickel(2+) bis{[(3-nitrosobut-2-en-2-yl)amino]oxidanide}](/img/structure/B12507356.png)
![[3-[5-[4-[3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12507357.png)
![1-Pyrrolidinecarboxylic acid, 2-[3-(2,6-dimethyl-4-morpholinyl)-1-propen-1-yl]-, phenylmethyl ester](/img/structure/B12507377.png)
